molecular formula C14H23NO5 B14754076 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid

2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid

Cat. No.: B14754076
M. Wt: 285.34 g/mol
InChI Key: HYKLGHFHJLHTNN-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The tert-butoxycarbonyl group can be selectively removed under specific conditions, revealing reactive sites that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: Another compound with a tert-butoxycarbonyl group, used in PROTAC development.

    2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Similar in structure and used as a rigid linker in chemical conjugates.

Uniqueness

2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid stands out due to its unique octahydrofuro[3,4-c]pyridine ring system, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-9-8-19-11(6-12(16)17)10(9)7-15/h9-11H,4-8H2,1-3H3,(H,16,17)

InChI Key

HYKLGHFHJLHTNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2COC(C2C1)CC(=O)O

Origin of Product

United States

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